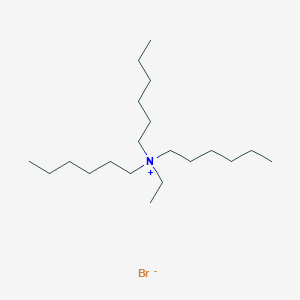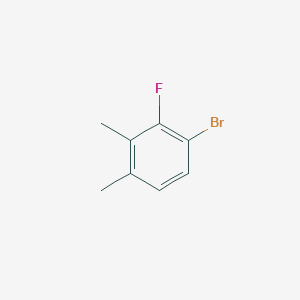
1-Bromo-2-fluoro-3,4-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-fluoro-3,4-dimethylbenzene is an aromatic compound with the molecular formula C₈H₈BrF It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-2-fluoro-3,4-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and fluorination of 3,4-dimethylbenzene. The reaction typically requires a brominating agent such as bromine (Br₂) and a fluorinating agent like fluorine gas (F₂) or a fluorinating reagent under controlled conditions to ensure selective substitution at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes often include the initial preparation of intermediates followed by selective halogenation. The reaction conditions are optimized to achieve high yield and purity, often involving catalysts and specific temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-fluoro-3,4-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield fluorinated or brominated derivatives, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-fluoro-3,4-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules for drug discovery and development.
Medicine: It serves as an intermediate in the production of pharmaceuticals.
Industry: It is utilized in the manufacture of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Bromo-2-fluoro-3,4-dimethylbenzene involves its interaction with various molecular targets through electrophilic aromatic substitution. The bromine and fluorine atoms on the benzene ring make it reactive towards nucleophiles, allowing it to participate in a range of chemical reactions. The pathways involved include the formation of benzenonium intermediates, which then undergo further transformations to yield substituted products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-2,4-dimethylbenzene
- 2-Bromo-4-fluoro-1,3-dimethylbenzene
- 2-Bromo-1,4-dimethylbenzene
Uniqueness
1-Bromo-2-fluoro-3,4-dimethylbenzene is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both bromine and fluorine atoms provides distinct chemical properties compared to other similar compounds, making it valuable for specific synthetic applications .
Eigenschaften
Molekularformel |
C8H8BrF |
|---|---|
Molekulargewicht |
203.05 g/mol |
IUPAC-Name |
1-bromo-2-fluoro-3,4-dimethylbenzene |
InChI |
InChI=1S/C8H8BrF/c1-5-3-4-7(9)8(10)6(5)2/h3-4H,1-2H3 |
InChI-Schlüssel |
JPGBZICVUGQNKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)Br)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl]-3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14079703.png)
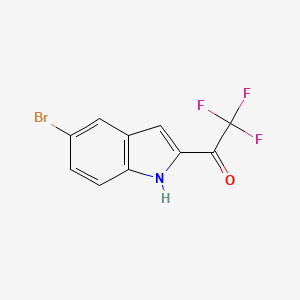
![3,5-Difluoro-4-[(4-methoxyphenyl)methoxy]benzoic acid](/img/structure/B14079713.png)
![methyl [8-(3-chlorophenyl)-1-methyl-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B14079723.png)
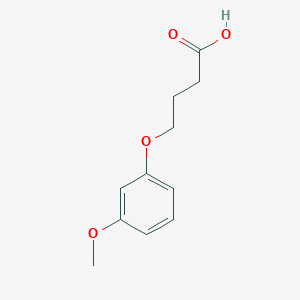
![[cyano-(4-fluoro-3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-bis(trideuteriomethyl)cyclopropane-1-carboxylate](/img/structure/B14079728.png)
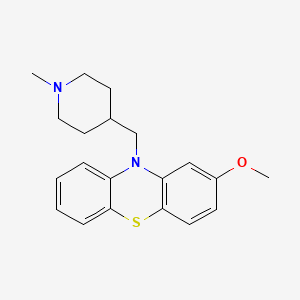
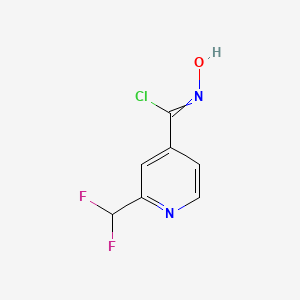

![2-(6-Ethyl-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079740.png)
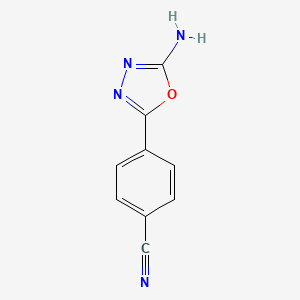
![4-{[(4-Methylphenyl)methyl]sulfanyl}phenol](/img/structure/B14079747.png)
![4-(3-bromophenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079752.png)
